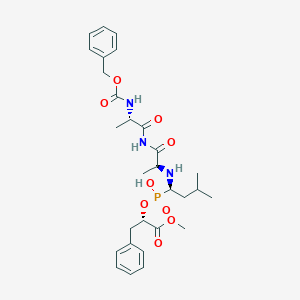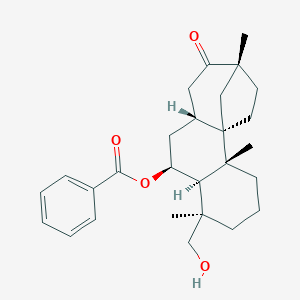![molecular formula C25H27N3O3 B237055 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide, commonly known as F 115, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective antagonist of the dopamine D2 receptor and has been widely used in scientific research for its pharmacological properties.
Mecanismo De Acción
F 115 acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. By blocking the binding of dopamine to the receptor, F 115 reduces the activation of downstream signaling pathways and modulates the release of other neurotransmitters.
Biochemical and Physiological Effects:
F 115 has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F 115 is its high selectivity for the dopamine D2 receptor, which allows for precise modulation of dopamine neurotransmission. However, its use in lab experiments is limited by its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on F 115, including the investigation of its effects on other neurotransmitter systems, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of F 115 involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(4-aminophenyl)-4-(2-furoyl)piperazine in the presence of a base to form F 115.
Aplicaciones Científicas De Investigación
F 115 has been extensively studied for its pharmacological properties and has been used in scientific research to investigate the role of dopamine D2 receptors in various physiological and pathological processes. It has been used in studies related to drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders.
Propiedades
Nombre del producto |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide |
|---|---|
Fórmula molecular |
C25H27N3O3 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C25H27N3O3/c1-18(2)19-5-7-20(8-6-19)24(29)26-21-9-11-22(12-10-21)27-13-15-28(16-14-27)25(30)23-4-3-17-31-23/h3-12,17-18H,13-16H2,1-2H3,(H,26,29) |
Clave InChI |
UCLSNGHDGWEAQK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)

